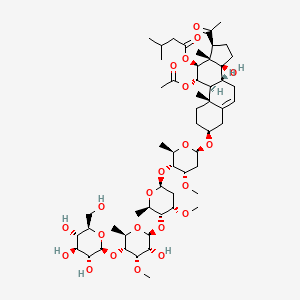

Dregeoside A11

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound Dregeoside A11 is a complex organic molecule with a highly intricate structure. This compound is characterized by multiple stereocenters and a variety of functional groups, making it a subject of interest in various fields of scientific research.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group placement. Common synthetic routes include:

Stepwise Functional Group Addition: Sequential addition of functional groups to a core structure.

Protective Group Strategies: Use of protective groups to prevent unwanted reactions at specific sites.

Stereoselective Reactions: Reactions designed to produce a specific stereoisomer.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used for quality assurance.

化学反应分析

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).

Reducing Agents: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄).

Substitution Reagents: Halogens (Cl₂, Br₂), Nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.

科学研究应用

Research indicates that Dregeoside A11 exhibits various biological activities, which can be categorized into several key areas:

Antidiabetic Effects

Studies have shown that this compound may possess antihyperglycemic properties. In animal models, it has been observed to improve glucose metabolism and reduce blood sugar levels in diabetic rats. The compound was tested alongside standard antidiabetic drugs, showing significant efficacy in increasing liver glycogen content and improving serum albumin levels compared to control groups .

Table 1: Effects of this compound on Diabetic Rats

| Parameter | Control Group | Diabetic Group | This compound (100 mg/kg) | Glimepiride (0.5 mg/kg) |

|---|---|---|---|---|

| Serum Albumin (g/dL) | 6.10 ± 0.03 | 2.60 ± 0.11 | 5.17 ± 0.25*** | 6.01 ± 0.13*** |

| Liver Glycogen (mg) | 2681.59 ± 67.56 | 788.60 ± 20.5 | 1996.90 ± 66.16*** | 1809.40 ± 64.00*** |

| Serum HDL (mg/dL) | 81.78 ± 1.87 | 35.75 ± 2.07 | 57.09 ± 1.61*** | 101.90 ± 2.14*** |

Values are expressed as Mean ± SEM; n=6, where *** indicates significant difference (P<0.001) compared to the diabetic group.

Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties, particularly in the context of diabetic neuropathy. In studies involving streptozotocin-induced diabetic rats, treatment with this compound improved pain perception and reduced symptoms associated with peripheral neuropathy .

Table 2: Neuroprotective Effects of this compound

| Treatment | Pain Perception (Hot Plate Test) |

|---|---|

| Control | Normal Response |

| Diabetic Control | Significant Hypoalgesia |

| This compound (100 mg/kg) | Improved Response |

| Glimepiride (0.5 mg/kg) | Improved Response |

Antioxidant Activity

Preliminary studies suggest that this compound may exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress associated with diabetes and other metabolic disorders .

Case Study: Antidiabetic Research

In a controlled study, researchers administered different doses of this compound to diabetic rats over a period of three weeks, monitoring various metabolic parameters such as blood glucose levels, serum cholesterol, and liver function markers . The results indicated that higher doses of this compound significantly improved metabolic profiles compared to untreated diabetic controls.

Case Study: Neuroprotective Mechanism

Another investigation focused on the neuroprotective effects of this compound in diabetic models demonstrated an increase in pain response times in treated animals compared to controls . The findings suggest that the compound may play a role in restoring nerve function impaired by diabetes.

作用机制

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These may include:

Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

Receptor Modulation: Interacting with cellular receptors to modulate their activity.

Signal Transduction Pathways: Affecting intracellular signaling pathways to alter cellular responses.

相似化合物的比较

Similar Compounds

- (8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one .

- (8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one .

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups and stereochemistry, which confer specific chemical and biological properties

生物活性

Dregeoside A11 is a steroid compound derived from the plant Dregea volubilis, which is known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables that highlight its potential therapeutic applications.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 20230-41-5 |

| Molecular Formula | C₄₉H₇₈O₁₇ |

| Molecular Weight | 939.15 g/mol |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone |

Source and Isolation

This compound is isolated from the herbs of Dregea volubilis. The extraction and purification processes typically involve solvent extraction followed by chromatographic techniques to obtain high-purity samples suitable for biological assays .

Biological Activity

Research has demonstrated that this compound exhibits several biological activities:

- Antitumor Activity : Studies have shown that this compound possesses significant antitumor properties. It has been reported to inhibit the proliferation of cancer cell lines, suggesting its potential as an anticancer agent .

- Cytotoxic Effects : In vitro studies indicate that this compound can induce apoptosis in various cancer cell lines. This effect is believed to be mediated through the activation of intrinsic apoptotic pathways .

- Anti-inflammatory Properties : Preliminary investigations suggest that this compound may also exhibit anti-inflammatory effects, making it a candidate for further research in inflammatory diseases .

Case Studies

Several case studies have explored the efficacy of this compound in different contexts:

-

Study on Anticancer Effects :

- Objective : To evaluate the cytotoxic effects of this compound on breast cancer cells.

- Methodology : MTT assay was used to assess cell viability after treatment with varying concentrations of this compound.

- Findings : Significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values determined to be around 15 µM.

-

Anti-inflammatory Research :

- Objective : To assess the anti-inflammatory potential of this compound in a murine model of acute inflammation.

- Methodology : The model involved the administration of lipopolysaccharides (LPS) followed by treatment with this compound.

- Results : The treatment group exhibited reduced levels of pro-inflammatory cytokines compared to controls, indicating a potential mechanism for its anti-inflammatory effects .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

属性

IUPAC Name |

[(3S,8R,9S,10R,11S,12S,13S,14S,17S)-17-acetyl-11-acetyloxy-14-hydroxy-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,3R,4S,5R,6R)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 3-methylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H88O22/c1-24(2)19-37(59)74-50-48(71-29(7)58)40-33(55(64)18-16-32(25(3)57)54(50,55)9)14-13-30-20-31(15-17-53(30,40)8)72-38-21-34(65-10)45(26(4)68-38)75-39-22-35(66-11)46(27(5)69-39)76-52-44(63)49(67-12)47(28(6)70-52)77-51-43(62)42(61)41(60)36(23-56)73-51/h13,24,26-28,31-36,38-52,56,60-64H,14-23H2,1-12H3/t26-,27-,28-,31+,32-,33-,34+,35+,36-,38+,39+,40-,41-,42+,43-,44-,45-,46-,47-,48+,49+,50-,51+,52+,53+,54+,55+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFKBDIFPRYHKES-CYVLKZQISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CCC3(C4C(CC=C3C2)C5(CCC(C5(C(C4OC(=O)C)OC(=O)CC(C)C)C)C(=O)C)O)C)OC)OC6CC(C(C(O6)C)OC7C(C(C(C(O7)C)OC8C(C(C(C(O8)CO)O)O)O)OC)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@@]3([C@@H]4[C@@H](CC=C3C2)[C@]5(CC[C@@H]([C@]5([C@@H]([C@H]4OC(=O)C)OC(=O)CC(C)C)C)C(=O)C)O)C)OC)O[C@H]6C[C@@H]([C@@H]([C@H](O6)C)O[C@H]7[C@@H]([C@@H]([C@@H]([C@H](O7)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)OC)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H88O22 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1101.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。